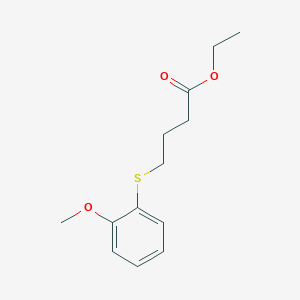

Ethyl 4-((2-methoxyphenyl)thio)butanoate

Description

Ethyl 4-((2-methoxyphenyl)thio)butanoate is a sulfur-containing ester derivative characterized by a butanoate backbone substituted with a 2-methoxyphenylthio group. The compound’s structure features a thioether linkage (C-S-C) between the methoxyphenyl ring and the butanoate chain, distinguishing it from oxygen-linked analogs. Key functional groups include the ester carbonyl (C=O), methoxy (-OCH₃), and thioether (S-C), which influence its physicochemical properties, such as solubility in organic solvents and stability under acidic or basic conditions.

Properties

IUPAC Name |

ethyl 4-(2-methoxyphenyl)sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-3-16-13(14)9-6-10-17-12-8-5-4-7-11(12)15-2/h4-5,7-8H,3,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABXAREEOOTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCSC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-((2-methoxyphenyl)thio)butanoate can be synthesized through the reaction of 2-methoxythiophenol with ethyl 4-bromobutanoate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 4-((2-methoxyphenyl)thio)butanoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-methoxyphenyl)thio)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((2-methoxyphenyl)thio)butanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-methoxyphenyl)thio)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active thiophenol derivative, which can interact with biological molecules. The methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Ethyl 4-(4-Methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4)

- Structure: Features a 4-methoxyphenyl group attached to a dioxobutanoate backbone.

- Key Differences: Replaces the thioether with a ketone group (C=O) at position 2. The para-methoxy substituent (vs.

- Applications : Primarily used in laboratory research for synthesizing heterocyclic compounds via cyclization reactions .

Ethyl 4-(4-Formyl-2-Methoxyphenoxy)butanoate (CAS 141333-27-9)

- Structure: Contains a phenoxy (O-C) linkage and a formyl (-CHO) substituent on the aromatic ring.

- Key Differences: Oxygen-based linkage (phenoxy) instead of sulfur, altering electronic properties (e.g., reduced nucleophilicity). The formyl group introduces reactivity toward nucleophilic addition, absent in the target compound.

- Safety : Classified as hazardous upon inhalation, requiring stringent handling protocols .

Ethyl 4-(2-Formyl-6-Methoxyphenoxy)butanoate (CAS 1281669-02-0)

- Structure : Similar to the above but with a formyl group at the ortho position relative to the methoxy group.

- The phenoxy linkage confers higher polarity, affecting solubility in nonpolar solvents .

Ethyl 4-(3-Cyanophenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4a)

- Structure: Features an amino (-NH-) linkage and cyano (-CN) group.

- Key Differences: Amino linkage introduces hydrogen-bonding capacity, enhancing solubility in polar aprotic solvents. The methylene group (C=CH₂) increases reactivity toward electrophilic addition, unlike the saturated thioether in the target compound .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Linkage Type | Substituent Position |

|---|---|---|---|---|---|

| Ethyl 4-((2-methoxyphenyl)thio)butanoate | Not provided | C₁₃H₁₆O₃S | Thioether, ester, methoxy | S-C | Ortho-methoxy |

| Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 35322-20-4 | C₁₃H₁₄O₅ | Ketone, ester, methoxy | C=O | Para-methoxy |

| Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | 141333-27-9 | C₁₄H₁₈O₅ | Phenoxy, formyl, methoxy | O-C | Para-formyl, ortho-methoxy |

| Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate | 1281669-02-0 | C₁₄H₁₈O₅ | Phenoxy, formyl, methoxy | O-C | Ortho-formyl, para-methoxy |

| Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate | Not provided | C₂₁H₂₂N₂O₃ | Amino, cyano, ester, methoxy | NH-C | Meta-cyano, para-methoxy |

Research Findings and Implications

- Reactivity :

- Spectroscopic Data :

- Safety and Handling: Dioxobutanoates (e.g., CAS 35322-20-4) require precautions against inhalation and skin contact, while thioethers may necessitate controls for sulfur odor .

Biological Activity

Ethyl 4-((2-methoxyphenyl)thio)butanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Ethyl 4-((2-methoxyphenyl)thio)butanoate features a thioether linkage, which is significant for its biological activity. The presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity, potentially influencing its interaction with biological membranes and targets.

1. Antimicrobial Properties

Research has indicated that Ethyl 4-((2-methoxyphenyl)thio)butanoate exhibits notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance, the compound was tested against Staphylococcus aureus and Candida albicans, showing significant inhibition at certain concentrations.

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In a study evaluating its effects on cancer cell lines, Ethyl 4-((2-methoxyphenyl)thio)butanoate displayed cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

The biological activity of Ethyl 4-((2-methoxyphenyl)thio)butanoate can be attributed to its ability to interact with specific molecular targets within cells. The ester group can undergo hydrolysis to release the thiophenol derivative, which may bind to proteins or enzymes involved in critical cellular pathways. Additionally, the methoxy group influences reactivity and binding affinity, enhancing the compound's overall efficacy.

Study on Antimicrobial Activity

A study focused on the antimicrobial efficacy of Ethyl 4-((2-methoxyphenyl)thio)butanoate revealed that it inhibited bacterial growth at minimal inhibitory concentrations (MICs). The results indicated that this compound could serve as a potential candidate for developing new antimicrobial agents.

Evaluation of Anticancer Activity

In another investigation involving human cancer cell lines, Ethyl 4-((2-methoxyphenyl)thio)butanoate was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted that the compound's cytotoxicity was linked to its ability to induce apoptosis through mitochondrial pathways .

Research Findings Summary Table

*Note: Specific IC50 values should be referenced from detailed experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.